
1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea
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Overview
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea is a synthetic compound belonging to the class of urea derivatives. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclohexyl group, a hydroxyethyl group, and a phenylurea moiety, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea typically involves the reaction of cyclohexylamine with 2-chloroethanol to form 2-cyclohexyl-2-hydroxyethylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The phenylurea moiety can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and phenylurea groups play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
- Cyclohexyldiethanolamine
- Phenyl-diethanolamine
- m-Tolyl-diethanolamine
Comparison: 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea stands out due to its unique combination of a cyclohexyl group, a hydroxyethyl group, and a phenylurea moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenylurea group enhances its potential as an enzyme inhibitor, while the cyclohexyl group contributes to its stability and lipophilicity.
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h2,5-6,9-10,12,14,18H,1,3-4,7-8,11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWYJFXTZNJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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